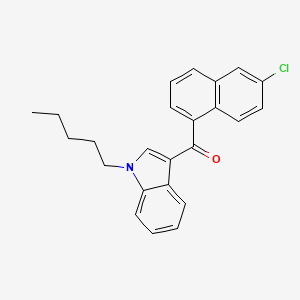
JWH 398 6-chloronaphthyl isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor (Kis = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 6-chloronaphthyl isomer differs structurally from JWH 398 by having the chloro group attached to the naphthyl rings at the 6, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Wissenschaftliche Forschungsanwendungen
Ultra High Performance Liquid Chromatography
- UHPLC and Time-of-Flight Mass Spectrometry : A study by Marginean et al. (2015) discusses the use of ultra high performance liquid chromatography (UHPLC) combined with time-of-flight (TOF) mass spectrometry for analyzing synthetic cannabinoids, including JWH compounds. This method is beneficial for separating controlled substances and their positional isomers, providing a critical tool for forensic drug analysis.
Gas Chromatography-Mass Spectrometry
- Positional Isomer Differentiation of JWH-081 : Kusano et al. (2015) conducted a study on differentiating positional isomers of JWH-081 using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) and tandem mass spectrometry (GC-MS/MS). This research, detailed in Kusano et al. (2015), is crucial for identifying isomers that may have different toxicological profiles.
Nanocluster Research
- Ligand Effect on Isomer Stability : Tang et al. (2015) investigated the influence of ligands on the stability of isomers in Au24(SR)20 nanoclusters. Their research, found in Tang et al. (2015), highlights the importance of ligands in determining the energy landscape of nanoclusters, which can have broader implications in materials science.
Mass Spectrometric Hydroxyl-Position Determination
- Hydroxyindole Metabolites of JWH-018 : A study by Kusano et al. (2016) developed a method using GC-EI-MS/MS for differentiating hydroxyindole metabolite isomers of JWH-018. This research, detailed in Kusano et al. (2016), is significant for understanding the metabolism of synthetic cannabinoids and their isomeric compounds.
Liquid Chromatography–Mass Spectrometry
- 1-Fluorobenzyl-3-Naphthoyl-Indoles Isomers : Chikumoto et al. (2018) studied the differentiation of 1-fluorobenzyl-3-naphthoyl-indoles, including FUB-JWH-018 and its isomers, using high-performance liquid chromatography and mass spectrometry. This research, as seen in Chikumoto et al. (2018), contributes to forensic analysis by distinguishing halogen positional isomers.
Infrared and Mass Spectrometry
- Differentiation of Methylated Indole Ring Regioisomers : Belal et al. (2018) investigated the differentiation of regioisomeric methylated indole ring analogues, including JWH-007 and its isomers, using gas chromatography and infrared spectroscopy. Their findings, available in Belal et al. (2018), are important for forensic chemistry and cannabinoid analysis.
Eigenschaften
Produktname |
JWH 398 6-chloronaphthyl isomer |
|---|---|
Molekularformel |
C24H22ClNO |
Molekulargewicht |
375.9 |
IUPAC-Name |
(6-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(20-9-4-5-11-23(20)26)24(27)21-10-7-8-17-15-18(25)12-13-19(17)21/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
InChI-Schlüssel |
AICJARHUOUQZSH-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)Cl |
Synonyme |
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



